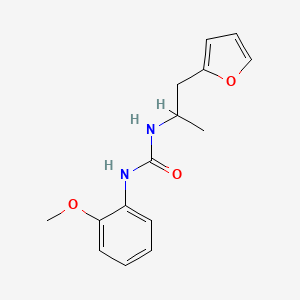

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-11(10-12-6-5-9-20-12)16-15(18)17-13-7-3-4-8-14(13)19-2/h3-9,11H,10H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGPJYIATNFILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with isopropylamine to form 1-(furan-2-yl)propan-2-amine.

Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The urea moiety can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl urea derivatives.

Scientific Research Applications

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The urea moiety can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in Aromatic Substituents

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea (CAS 1207028-68-9)

- Structure : Replaces the 2-methoxyphenyl group with a benzodioxole ring.

- Molecular Weight : 288.30 g/mol (C₁₅H₁₆N₂O₄).

1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea (6a)

- Structure : Incorporates an oxirane (epoxide) ring and a nitro group.

- Relevance : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could influence reactivity and metabolic stability .

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (CAS 894271-91-1)

Analogs with Heterocyclic Modifications

1-[1-(Furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea (CAS 1234973-86-4)

- Structure : Replaces the 2-methoxyphenyl group with a thiophene ring.

- Molecular Weight : 250.32 g/mol (C₁₅H₁₄N₄O₂S).

- Impact : Thiophene’s sulfur atom introduces distinct electronic and hydrogen-bonding properties compared to methoxy-substituted aromatics .

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea (CAS 1797267-98-1)

Pharmacologically Active Urea Derivatives

1-(2-(3-Acetylphenyl)propan-2-yl)-3-(4-chlorophenyl)urea (6a)

- Synthesis Yield : 85% via reaction of isocyanate with 4-chloroaniline.

- Activity : Demonstrated inhibitory effects against Cryptosporidium parvum IMPDH (IC₅₀ = 0.12 µM), highlighting the importance of halogenated aryl groups in potency .

1-(4-Chlorophenyl)-1-methyl-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea (5u)

- Synthesis Yield : 56%.

Substituent Effects on Physicochemical Properties

| Compound | Aromatic Group | Heterocycle | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Target Compound | 2-Methoxyphenyl | Furan | 274.3 (estimated) | Balanced hydrophobicity/electron effects |

| 1-(Benzo[d][1,3]dioxol-5-yl)-... (CAS 1207028-68-9) | Benzodioxole | Furan | 288.30 | Enhanced electron density |

| 1-(5-(tert-Butyl)isoxazol-3-yl)-... (CAS 894271-91-1) | 2-Methoxyphenyl | Isoxazole | 289.33 | Increased steric bulk |

| 1-(4-Chlorophenyl)-... (6a) | 4-Chlorophenyl | Acetylphenyl | 331.12 | Halogenation for potency |

Biological Activity

1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea, an organic compound characterized by a furan ring and a methoxyphenyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 274.31 g/mol. The compound features a unique structural arrangement that influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyphenyl)urea |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 1226432-69-4 |

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : Reaction of furan-2-carbaldehyde with isopropylamine to yield 1-(furan-2-yl)propan-2-amine.

- Urea Formation : The intermediate is reacted with 2-methoxyphenyl isocyanate to produce the final product.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The furan ring and methoxy group can facilitate interactions through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of target proteins.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

Antiviral Activity

Recent studies have highlighted the potential of similar compounds in antiviral applications. For instance, derivatives containing furan rings have demonstrated significant efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential effectiveness.

Antitumor Activity

Compounds with similar urea moieties have been investigated for their antitumor properties. For example, studies on structurally related compounds have shown promising results in inhibiting tumor cell proliferation. The presence of the methoxy group may enhance selectivity towards cancer cells while minimizing toxicity to normal tissues.

Case Studies

A comparative analysis was conducted on various derivatives of urea compounds, focusing on their biological activities:

These findings underscore the potential applicability of this compound in therapeutic contexts, particularly as a scaffold for developing new antiviral or anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.